molecular formula C17H18N4O2 B4321843 2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE

2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE

Cat. No.: B4321843
M. Wt: 310.35 g/mol
InChI Key: YVMHOUSAAJZFHC-UHFFFAOYSA-N
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Description

2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzamide moiety enhances its potential for various applications in medicinal chemistry and biological studies .

Properties

IUPAC Name

2-methoxy-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-9-11(2)18-16-14(10)15(20-21(16)3)19-17(22)12-7-5-6-8-13(12)23-4/h5-9H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMHOUSAAJZFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE
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2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE
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2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE
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2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE
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2-METHOXY-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE

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